

Quantum Chemical Calculations for 1-Allylimidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Allylimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of **1-allylimidazole**. This molecule, featuring both an aromatic imidazole ring and a reactive allyl group, is a versatile building block in medicinal chemistry and materials science.^[1] Understanding its fundamental quantum chemical properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its role in various chemical and biological processes.

Introduction to Quantum Chemical Calculations for 1-Allylimidazole

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.^[2] For a molecule like **1-allylimidazole**, these computational methods can provide detailed insights into its molecular geometry, vibrational modes, and electronic structure, which are often challenging to determine experimentally. Such calculations are instrumental in understanding the molecule's reactivity, stability, and potential as a ligand or pharmacophore.^{[1][3]}

This guide will detail the theoretical background, computational methodologies, and expected outcomes of quantum chemical calculations on **1-allylimidazole**, presenting data in a structured and accessible format for researchers in drug development and related fields.

Methodologies and Experimental Protocols

The following section outlines a detailed protocol for performing quantum chemical calculations on **1-allylimidazole** using DFT. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable combination for such organic molecules, providing a good balance between accuracy and computational cost.[4][5]

Computational Details

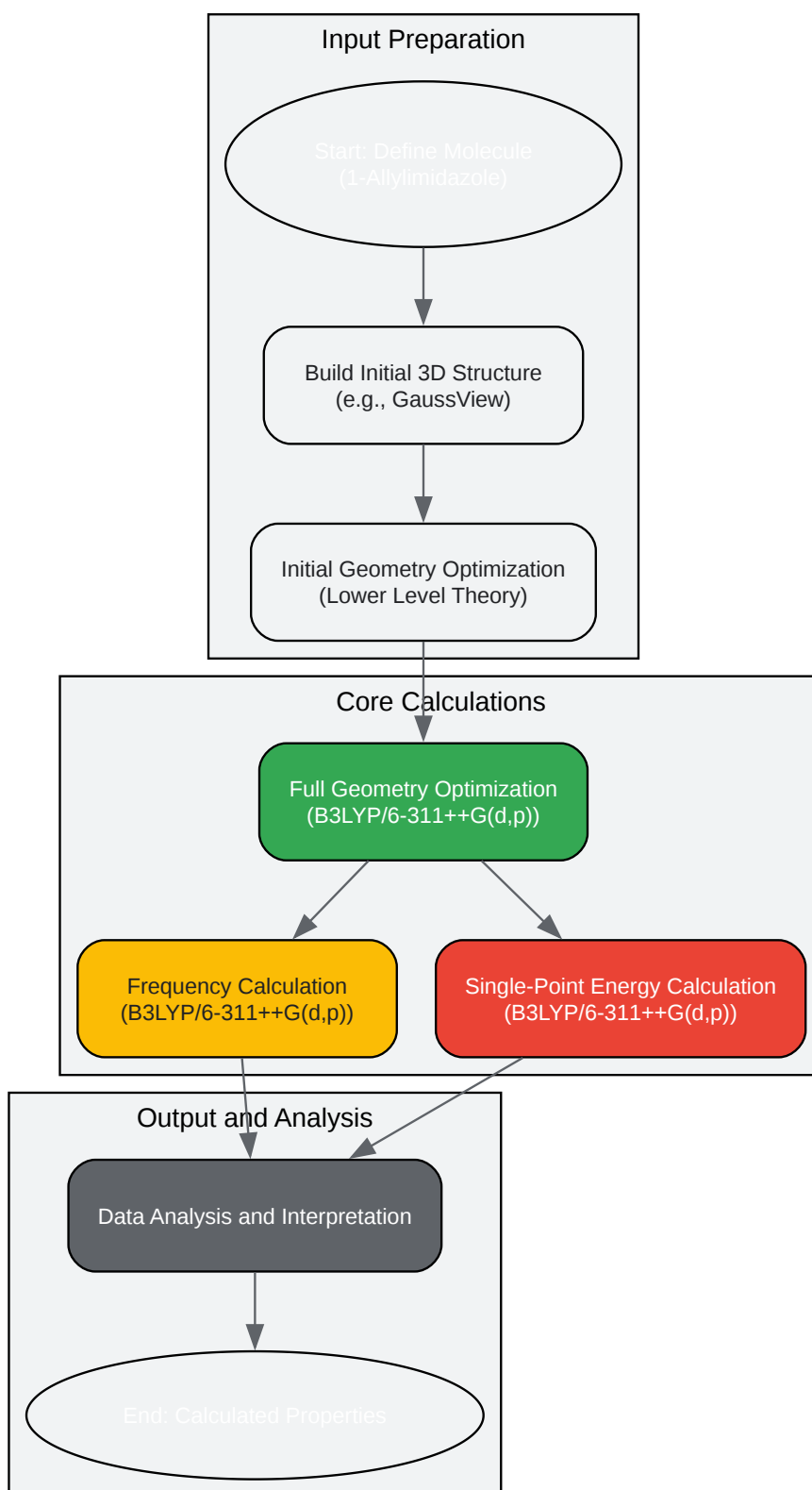
- Software: Gaussian 09 or a comparable quantum chemistry software package is recommended.[6]
- Method: Density Functional Theory (DFT) is the chosen method for these calculations.[2]
- Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice for organic molecules.[7][8][9]
- Basis Set: The 6-311++G(d,p) basis set offers a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.[4][5]

Step-by-Step Computational Protocol

- Molecule Building and Initial Geometry: The 3D structure of **1-allylimidazole** is first constructed using a molecular modeling program like GaussView. An initial geometry optimization can be performed using a faster, lower-level method to obtain a reasonable starting structure.
- Geometry Optimization: A full geometry optimization is then performed using the B3LYP/6-311++G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule, providing the optimized bond lengths, bond angles, and dihedral angles.
- Frequency Calculation: Following successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
 - It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

- It provides the theoretical vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra.
- Electronic Property Calculations: Single-point energy calculations on the optimized geometry are used to determine various electronic properties, including:
 - HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity.^[4]
 - Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
 - Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule.

The following diagram illustrates the general workflow for these quantum chemical calculations.



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A generalized workflow for quantum chemical calculations of **1-allylimidazole**.

Calculated Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from the quantum chemical calculations described above. The values presented are illustrative and represent typical results for a molecule like **1-allylimidazole**.

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms in **1-allylimidazole**. Key structural parameters are presented in Table 1.

Table 1: Selected Optimized Geometrical Parameters for **1-Allylimidazole** (Illustrative Data)

Parameter	Bond/Atoms	Bond Length (Å)	Bond/Atoms	Bond Angle (°)
Bond Lengths	C1-C2	1.34	C2-C1-N1	123.5
C1-N1	1.47	C1-N1-C3	125.8	
N1-C3	1.38	N1-C3-N2	108.5	
C3-N2	1.32	C3-N2-C4	109.2	
N2-C4	1.37	N2-C4-C5	106.3	
C4-C5	1.36	C4-C5-N1	109.8	
C5-N1	1.38	C5-N1-C1	125.7	
Dihedral Angle	C2-C1-N1-C3	105.2		

Note: Atom numbering would correspond to a standard representation of the molecule.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the different modes of vibration of the molecule. These can be compared with experimental FT-IR and Raman spectra to aid in spectral assignment.

Table 2: Selected Calculated Vibrational Frequencies for **1-Allylimidazole** (Illustrative Data)

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
3145	C-H stretch (imidazole ring)
3080	=C-H stretch (allyl group)
2985	-CH ₂ - stretch (allyl group)
1645	C=C stretch (allyl group)
1510	C=N stretch (imidazole ring)
1480	C=C stretch (imidazole ring)
1250	C-N stretch
995	=C-H bend (allyl group)
920	-CH ₂ - wag (allyl group)

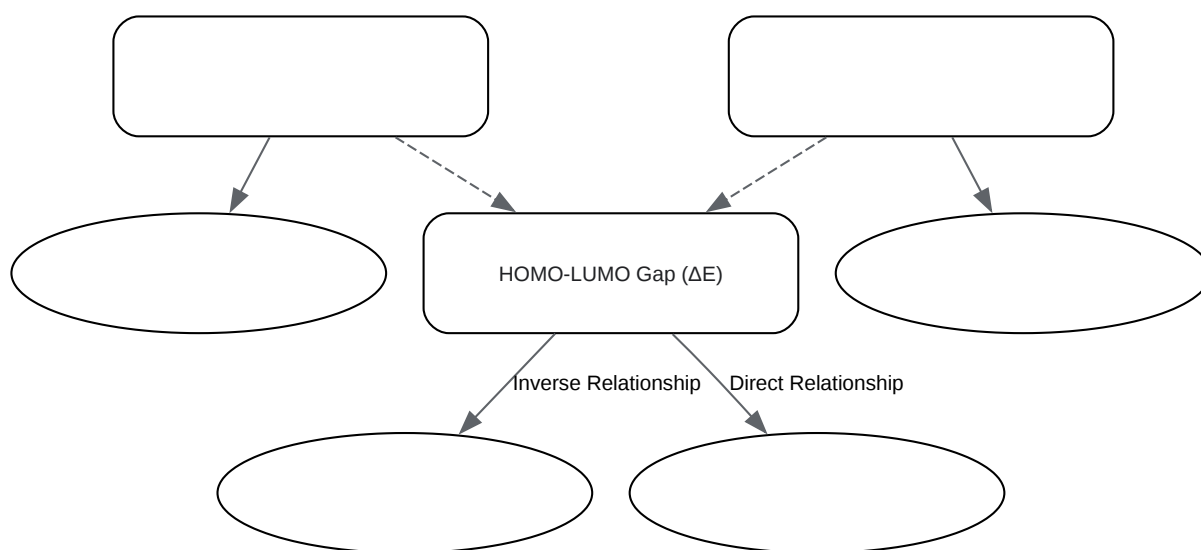
Electronic Properties and Quantum Chemical Descriptors

The electronic properties of **1-allylimidazole** provide insights into its reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important descriptor, with a larger gap generally indicating higher stability and lower reactivity.^[4]

Table 3: Calculated Electronic Properties and Quantum Chemical Descriptors for **1-Allylimidazole** (Illustrative Data)

Parameter	Value (eV)
Energy of HOMO (E_HOMO)	-6.85
Energy of LUMO (E_LUMO)	-0.25
HOMO-LUMO Energy Gap (ΔE)	6.60
Ionization Potential ($I \approx -E_{\text{HOMO}}$)	6.85
Electron Affinity ($A \approx -E_{\text{LUMO}}$)	0.25
Chemical Hardness ($\eta = (I-A)/2$)	3.30
Chemical Softness ($S = 1/2\eta$)	0.15
Electronegativity ($\chi = (I+A)/2$)	3.55
Electrophilicity Index ($\omega = \chi^2/2\eta$)	1.91

The relationship between these calculated electronic properties and the predicted chemical behavior is illustrated in the diagram below.



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Relationship between Frontier Molecular Orbitals and Chemical Properties.

Conclusion

Quantum chemical calculations offer a powerful, non-destructive method for characterizing **1-allylimidazole** at the molecular level. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its geometry, vibrational spectra, and electronic properties. This information is invaluable for researchers in drug development and materials science, enabling a deeper understanding of its chemical behavior and facilitating the rational design of new molecules with desired properties. The presented tables and diagrams serve as a template for organizing and interpreting the results of such computational studies.

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